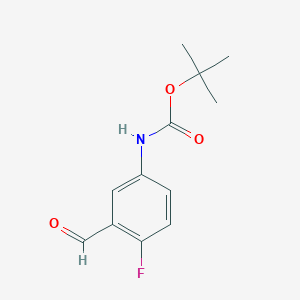

tert-Butyl (4-fluoro-3-formylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate, also known as tert-butyl 4-fluoro-3-formylphenylcarbamate, is an organic compound belonging to the family of carbamates. It is a colorless liquid with a melting point of -51°C and a boiling point of 111°C. It has a molecular formula of C10H13FO2 and a molecular weight of 190.2 g/mol. It has been used in a variety of scientific and industrial applications due to its unique properties.

Scientific Research Applications

Synthesis and Biological Activity

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate serves as a precursor or intermediate in the synthesis of various compounds with potential biological activities. For instance, a study detailed the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like osimertinib (AZD9291), highlighting the compound's significance in medicinal chemistry. This synthesis involved acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield, demonstrating efficient synthesis methodologies for complex organic compounds (Bingbing Zhao et al., 2017).

Role in Organic Synthesis

The compound also plays a crucial role in organic synthesis, serving as a versatile intermediate or reagent. Research has explored its applications in protecting groups for carboxylic acids in fluorous synthesis, where fluorous derivatives of tert-butyl alcohol, including tert-Butyl (4-fluoro-3-formylphenyl)carbamate analogues, were prepared and evaluated. These compounds efficiently protected and immobilized medium-sized nonpolar carboxylic acids in a fluorous phase, showcasing their utility in selective synthesis processes (J. Pardo et al., 2001).

Deprotection Studies

Further, aqueous phosphoric acid has been identified as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-Butyl (4-fluoro-3-formylphenyl)carbamate. This method offers good selectivity and high yields under mild conditions, preserving the stereochemical integrity of the substrates. The convenience and efficiency of this approach make it valuable for the deprotection of sensitive functional groups in complex organic molecules (Bryan Li et al., 2006).

properties

IUPAC Name |

tert-butyl N-(4-fluoro-3-formylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTVSVZTNJFEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)

![1-[2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2590734.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2590739.png)

![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2590741.png)